molecular formula C18H25NO3S B2522683 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one CAS No. 1797144-62-7

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one

Cat. No. B2522683
M. Wt: 335.46
InChI Key: FPQNUEKGNZIZAE-UHFFFAOYSA-N
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Description

The compound "1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one" is a chemical entity that appears to be related to a class of compounds known as azetidinones. Azetidinones, also known as β-lactams, are a significant class of compounds due to their biological activities, which often include antimicrobial properties. The papers provided discuss the synthesis and antimicrobial evaluation of novel azetidinones, suggesting that the compound may also possess similar properties.

Synthesis Analysis

The synthesis of azetidinone derivatives typically involves the formation of the four-membered β-lactam ring, which is a core structure in many biologically active compounds. According to the data provided, novel 1,3-difunctionalized 2-aminopropane derivatives can be synthesized from N-sulfonylated aziridines, which react with substituted thiourea and arylthiol derivatives in the presence of MeONa in DMF at 35–40°C to afford good yields of the desired products . Another synthesis route involves the condensation of aminophenylsulfonyl-1,3,4-oxadiazole with aromatic aldehydes followed by cyclocondensation with chloroacetyl chloride to yield various substituted phenyl azetidinones . These methods highlight the versatility of azetidinone synthesis, which can be tailored to introduce various substituents and functional groups, potentially including the cyclohexylsulfonyl and phenyl groups found in the compound of interest.

Molecular Structure Analysis

The molecular structure of azetidinones is characterized by the presence of the β-lactam ring. The papers do not provide specific details on the molecular structure of "1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one," but they do describe the structural characterization of related compounds using analytical and spectral data . These characterizations typically include IR and NMR spectroscopy, which are essential tools for determining the structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

Azetidinones can undergo various chemical reactions due to their reactive β-lactam ring. The papers provided do not detail specific reactions for the compound , but they do mention the synthesis of azetidinone derivatives that could be further modified. For example, azetidinone derivatives can be synthesized by reacting with benzene sulfonyl chloride in the presence of pyridine . These reactions are crucial for the development of compounds with potential antimicrobial activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinones, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. The papers provided do not offer specific data on the physical and chemical properties of "1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one." However, the synthesis and characterization of related compounds suggest that these properties can be deduced from analytical data and would be important for understanding the compound's behavior in biological systems and its potential as a drug candidate .

Scientific Research Applications

Synthesis and Drug Development

Compounds similar to "1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one" have been extensively used in the synthesis of biologically active molecules. For example, the use of azetidine and azetidinone derivatives in asymmetric synthesis highlights their importance in developing pharmaceuticals like (-)-formoterol and (-)-tamsulosin, which are significant for their bronchodilator and alpha-blocker activities, respectively (H. Ha et al., 2007). This demonstrates the potential of such compounds in creating enantiopure drugs, which are crucial for their efficacy and safety profile in medical applications.

Antimicrobial Applications

The antimicrobial potential of azetidinones has been documented, indicating their role in developing new antimicrobial agents. Studies on novel azetidinones have shown significant antibacterial and antifungal activities (Sanjay D. Prajapati & M. Thakur, 2014). This suggests that derivatives of "1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one" might be explored for their potential antimicrobial properties, contributing to the development of new therapeutic agents against resistant strains of bacteria and fungi.

Antitumor Activities

The structure-activity relationship (SAR) studies involving azetidin-2-one derivatives have identified compounds with potent antiproliferative activities against cancer cells. For instance, certain 3-phenoxy-1,4-diarylazetidin-2-ones have been studied for their tubulin-targeting antitumor properties, demonstrating significant inhibition of cancer cell growth and induction of apoptosis (Thomas F. Greene et al., 2016). These findings suggest the potential of "1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one" derivatives in cancer research, particularly in the design of novel chemotherapeutic agents targeting the microtubule dynamics of cancer cells.

properties

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c20-18(12-11-15-7-3-1-4-8-15)19-13-17(14-19)23(21,22)16-9-5-2-6-10-16/h1,3-4,7-8,16-17H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQNUEKGNZIZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one

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